molecular formula C20H12N2O2 B412526 1,3-Bis(benzo[d]oxazol-2-yl)benzene CAS No. 59049-84-2

1,3-Bis(benzo[d]oxazol-2-yl)benzene

Cat. No. B412526
CAS RN: 59049-84-2
M. Wt: 312.3g/mol
InChI Key: RYDGJSHONGAQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a chemical compound with the molecular formula C20H12N2O2 . It is a white solid and has a molecular weight of 312.3 g/mol . The compound is also known by other names such as 2,2-m-pheylene-bis-benzoxazol and 2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(benzo[d]oxazol-2-yl)benzene can be analyzed using various spectroscopic techniques. For instance, Fourier-transform infrared spectroscopy (FTIR) can provide information about the functional groups present in the molecule . Nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Physical And Chemical Properties Analysis

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a white solid with a molecular weight of 312.3 g/mol . It has a density of 1.299 g/cm3 and a boiling point of 458°C at 760 mmHg . The compound’s exact mass is 312.09000 and its topological polar surface area is 52.06000 .

Scientific Research Applications

Antimicrobial Activity

Benzoxazole derivatives have been found to exhibit significant antimicrobial activity . For instance, they have been used to treat infections caused by Gram-positive bacteria like Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhi .

Antifungal Activity

These compounds have also shown antifungal properties against strains like Candida albicans and Aspergillus niger . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Activity

Benzoxazole derivatives have been studied for their anticancer activity . They have shown promising results against the Human colorectal carcinoma (HCT116) cancer cell line .

Anti-inflammatory Activity

Benzoxazole derivatives have demonstrated anti-inflammatory properties . This suggests they could be used in the development of new anti-inflammatory drugs.

Antidiabetic Activity

These compounds have shown potential for antidiabetic activity . This could lead to the development of new treatments for diabetes.

Antiobesity Activity

Benzoxazole derivatives have been associated with antiobesity activity , indicating potential use in weight management therapies.

Antioxidant Activity

These compounds have also exhibited antioxidant properties , which could be beneficial in the prevention of diseases caused by oxidative stress.

Use in Material Science

Benzoxazole derivatives have been used as organic linkers in the preparation of novel Metal-Organic Frameworks (MOFs) . These MOFs have potential applications in gas storage, separation, and catalysis.

properties

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDGJSHONGAQOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Reactant of Route 2
Reactant of Route 2
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Reactant of Route 3
Reactant of Route 3
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Reactant of Route 4
Reactant of Route 4
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Reactant of Route 5
1,3-Bis(benzo[d]oxazol-2-yl)benzene
Reactant of Route 6
Reactant of Route 6
1,3-Bis(benzo[d]oxazol-2-yl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.